molecular formula C27H23ClN2O4 B11636289 5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11636289
M. Wt: 474.9 g/mol
InChI Key: XXBKALDWOPUELV-WJTDDFOZSA-N
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Description

This compound belongs to the pyrrolidinone class, characterized by a five-membered lactam ring with diverse substituents. Its structure includes:

  • 4-Chlorophenyl group: Enhances lipophilicity and influences electronic properties.
  • Pyridin-3-ylmethyl substituent: Improves solubility and may facilitate receptor interactions.

Pyrrolidinones are recognized for broad biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

Molecular Formula

C27H23ClN2O4

Molecular Weight

474.9 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H23ClN2O4/c1-3-13-34-22-11-8-20(14-17(22)2)25(31)23-24(19-6-9-21(28)10-7-19)30(27(33)26(23)32)16-18-5-4-12-29-15-18/h3-12,14-15,24,31H,1,13,16H2,2H3/b25-23+

InChI Key

XXBKALDWOPUELV-WJTDDFOZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)Cl)O)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Chlorophenyl vs. Fluorophenyl: Electron-withdrawing groups (Cl, F) enhance binding to hydrophobic pockets in target enzymes . Pyridinylmethyl vs. Hydroxypropyl: Pyridine-containing derivatives exhibit higher solubility in polar solvents, aiding bioavailability .
  • Synthetic Accessibility: Derivatives are synthesized via condensation of substituted benzaldehydes with pyrrolidinone precursors, with yields ranging from 47% to 62% . The target compound likely follows a similar pathway.

Methodological Considerations

  • Characterization Techniques :

    • HRESIMS and NMR confirm molecular structures .
    • X-ray crystallography (e.g., SHELX software ) and wavefunction analysis (Multiwfn ) validate stereochemistry and electron density distributions.
  • Computational Modeling :

    • Substituent effects on bioactivity are predicted using density functional theory (DFT) and molecular docking .

Preparation Methods

Reaction Components and Conditions

  • α-Hydroxyketone precursor : 2-Hydroxy-1-(4-chlorophenyl)ethan-1-one (synthesized via NaHCO₃-mediated hydrolysis of 4-chlorophenacyl bromide).

  • Oxoacetonitrile : 3-Oxobutanenitrile.

  • Primary amine : Pyridin-3-ylmethanamine.

Reaction conditions: Acetic acid (10 mol%) in ethanol at 70°C for 3 hours, achieving 82% yield of the intermediate pyrrole-3-carbonitrile.

Cyclization Mechanism

The reaction proceeds through:

  • Knoevenagel condensation between α-hydroxyketone and oxoacetonitrile.

  • Nucleophilic attack by the primary amine, forming the pyrrole ring.

  • Aromatization via dehydration, stabilized by the electron-withdrawing cyano group.

Functionalization of the Pyrrol-2-one Core

Installation of the 3-Methyl-4-(prop-2-en-1-yloxy)benzoyl Group

The benzoyl substituent is introduced via Friedel-Crafts acylation under mild conditions to avoid pyrrole ring degradation.

Procedure :

  • Synthesis of 3-methyl-4-(prop-2-en-1-yloxy)benzoyl chloride :

    • Williamson etherification of 4-hydroxy-3-methylbenzoic acid with allyl bromide (K₂CO₃, DMF, 60°C, 6 hours, 89% yield).

    • Conversion to acyl chloride using SOCl₂ (reflux, 2 hours, quantitative yield).

  • Acylation : React pyrrole intermediate with benzoyl chloride (AlCl₃ catalyst, CH₂Cl₂, 0°C to room temperature, 12 hours, 75% yield).

Hydroxy Group Introduction at Position 3

The 3-hydroxy group is installed via hydrolysis of a cyano intermediate, leveraging patent methodologies.

Steps :

  • Reduction of cyano to amine : Diisobutylaluminium hydride (DIBAL-H) in THF at -78°C (2 hours, 90% yield).

  • Hydrolysis : Treatment with 2N NaOH in methanol (-10°C, 1 hour, 85% yield).

N-Alkylation with Pyridin-3-ylmethyl Group

The pyridinylmethyl substituent is introduced via nucleophilic substitution under phase-transfer conditions.

Optimized Protocol :

  • Alkylating agent : Pyridin-3-ylmethyl bromide.

  • Base : K₂CO₃ in DMF.

  • Conditions : 80°C, 8 hours, 78% yield.

  • Workup : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Key ConditionsSource
Pyrrole core formationThree-component reaction82AcOH, EtOH, 70°C, 3 h
Benzoyl acylationFriedel-Crafts with AlCl₃75CH₂Cl₂, 0°C to RT, 12 h
3-Hydroxy installationNaOH hydrolysis of cyano intermediate85MeOH, -10°C, 1 h
N-AlkylationPyridin-3-ylmethyl bromide with K₂CO₃78DMF, 80°C, 8 h

Characterization and Analytical Data

Spectroscopic Confirmation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.32–7.28 (m, 4H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzoyl-H), 5.45 (m, 2H, allyl-H), 4.85 (s, 2H, N-CH₂-pyridine), 3.20 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₂₇H₂₂ClN₂O₄ [M+H]⁺: 497.1274; found: 497.1278.

Purity : >98% by HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) .

Q & A

Q. What are the typical synthetic routes for this compound, and how can reaction intermediates be optimized?

The synthesis involves multi-step organic reactions, including:

  • Knoevenagel condensation to form the pyrrolone core.
  • Nucleophilic substitution for introducing the pyridinylmethyl group.
  • Friedel-Crafts acylation to attach the 3-methyl-4-(prop-2-en-1-yloxy)benzoyl moiety . Key reagents include sodium hydride (for deprotonation), prop-2-en-1-yl bromide (for etherification), and chlorinated benzaldehydes (for aryl group incorporation). Optimization of intermediates is achieved via thin-layer chromatography (TLC) and recrystallization from methanol or dichloromethane .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • NMR spectroscopy (1H/13C) identifies proton environments and substituent connectivity (e.g., hydroxy group at δ 10–12 ppm; aromatic protons at δ 6.5–8.5 ppm) .
  • X-ray crystallography (using SHELX software) resolves stereochemistry and confirms dihedral angles between the pyrrolone core and aryl substituents. Disorder in allyloxy or pyridinyl groups may require iterative refinement .
  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ ion matching theoretical m/z) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1–10) identifies optimal solvents for biological testing.
  • Stability studies under UV light, humidity, and temperature (25–40°C) assess degradation via HPLC monitoring .
  • Chelation potential of the 3-hydroxy group is evaluated using metal ion solutions (e.g., Fe³⁺, Cu²⁺) to detect precipitate formation .

Advanced Research Questions

Q. What strategies address low yields in the final cyclization step?

Low yields (e.g., 18% in analog synthesis ) often arise from steric hindrance by the 4-chlorophenyl group or competing side reactions. Mitigation strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics.
  • Catalytic additives (e.g., DMAP) to stabilize transition states during cyclization.
  • Solvent optimization (e.g., switching from THF to DMF) to improve reagent solubility .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • Substituent variation : Replace the 4-chlorophenyl group with fluorophenyl or dimethylaminophenyl to modulate electron density and steric effects .
  • Bioisosteric replacement : Substitute the allyloxy group with morpholinylpropyl to enhance water solubility .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes .

Q. What experimental designs resolve contradictions in biological activity data?

Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Solutions include:

  • Dose-response standardization across multiple replicates.
  • Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Metabolite profiling to rule out off-target effects from degradation products .

Q. How can crystallographic disorder in the allyloxy group be addressed during refinement?

  • Multi-conformational modeling in SHELXL to account for rotational flexibility.
  • Occupancy refinement to resolve overlapping electron densities.
  • Low-temperature data collection (100 K) to reduce thermal motion artifacts .

Q. What computational methods predict metabolic pathways for this compound?

  • CYP450 metabolism prediction using software like StarDrop or MetaSite.
  • In silico toxicity screening for reactive metabolites (e.g., epoxides from allyloxy groups) via Derek Nexus .

Q. How can flow chemistry improve scalability and reproducibility?

  • Continuous-flow reactors enable precise control of temperature and residence time for exothermic steps (e.g., Friedel-Crafts acylation).
  • In-line analytics (e.g., UV-Vis monitoring) automate reaction quenching at optimal conversion .

Q. What statistical models optimize reaction conditions for high-throughput synthesis?

  • Design of Experiments (DoE) with factors like temperature, solvent polarity, and catalyst loading.
  • Response surface methodology (RSM) to identify global maxima in yield and purity .

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